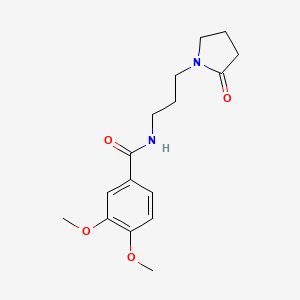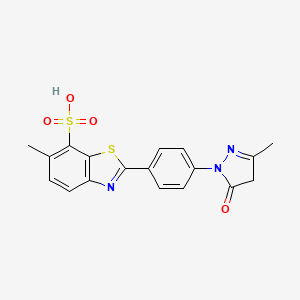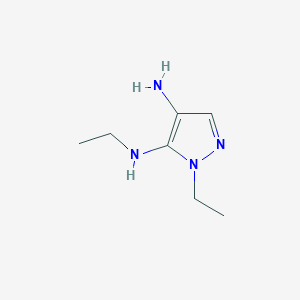![molecular formula C14H15N B12884156 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 89506-57-0](/img/structure/B12884156.png)
1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of cyclopenta[b]pyrroles This compound is characterized by a fused ring system that includes a cyclopentane ring and a pyrrole ring The presence of a methyl group at the first position and a phenyl group at the second position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through an Au(I)-catalyzed tandem reaction. This method involves the use of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate (NH4OAc) as starting materials. The reaction proceeds under moderate to good yields .
Industrial Production Methods: The use of column chromatography for purification is common in both laboratory and industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 1-Ethyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 1-(4-Nitrophenyl)-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Comparison: Compared to its analogs, 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to the presence of the methyl group at the first position. This structural difference can influence its chemical reactivity and biological activity. For example, the methyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
89506-57-0 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-methyl-2-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C14H15N/c1-15-13-9-5-8-12(13)10-14(15)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3 |
InChI Key |
ICCKJULWCPQHLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)

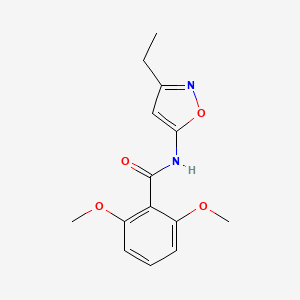
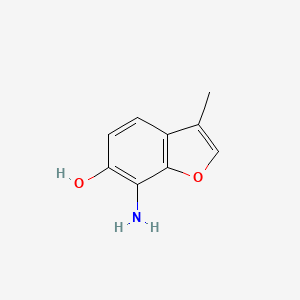
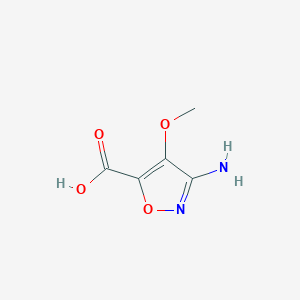
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)


